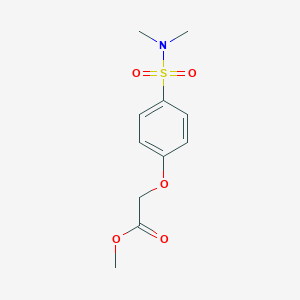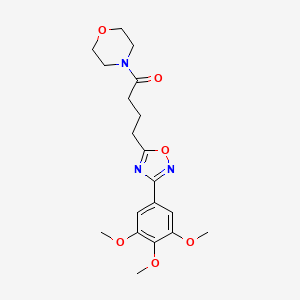
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to investigate its biochemical and physiological effects on various systems. The compound has been shown to have a wide range of potential applications in the field of medicine and research, making it an important area of study.
作用機序
The mechanism of action of 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins in the body. This inhibition can lead to a wide range of biochemical and physiological effects, making the compound an important area of study.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various systems in the body. It has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. The compound has also been shown to have potential applications in the field of drug discovery, as it can be used to investigate the mechanisms of various drugs and chemicals.
実験室実験の利点と制限
One of the advantages of using 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one in laboratory experiments is its ability to inhibit various enzymes and proteins in the body. This inhibition can lead to a wide range of biochemical and physiological effects, making the compound an important area of study. However, one of the limitations of using the compound in laboratory experiments is its potential toxicity. The compound can be toxic at high concentrations, making it important to use caution when working with it.
将来の方向性
There are many potential future directions for research involving 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the investigation of its mechanisms of action, which could lead to the development of new drugs and treatments. Additionally, the compound could be used in the development of new diagnostic tools and techniques for various diseases.
合成法
The synthesis of 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one involves several steps. The first step is the synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and 4-(aminomethyl)butan-1-one to form the final product.
科学的研究の応用
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of potential applications in the field of medicine and research. The compound has been used in studies investigating the effects of various drugs and chemicals on the body, as well as in studies investigating the mechanisms of various diseases.
特性
IUPAC Name |
1-morpholin-4-yl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-24-14-11-13(12-15(25-2)18(14)26-3)19-20-16(28-21-19)5-4-6-17(23)22-7-9-27-10-8-22/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWYPYEBSNIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)
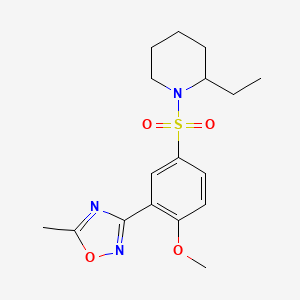
![1-(4-methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7699781.png)



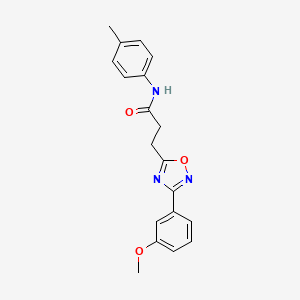
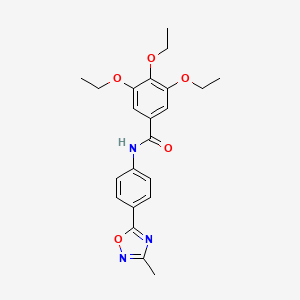
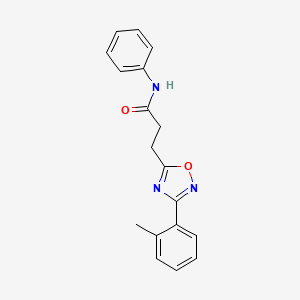
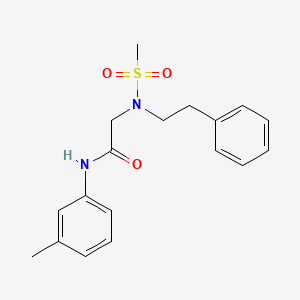
![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)


